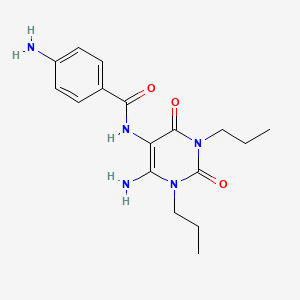

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Description

Properties

CAS No. |

249929-79-1 |

|---|---|

Molecular Formula |

C17H23N5O3 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

4-amino-N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C17H23N5O3/c1-3-9-21-14(19)13(16(24)22(10-4-2)17(21)25)20-15(23)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18-19H2,1-2H3,(H,20,23) |

InChI Key |

WZINYHZEZOMISA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally follows a multi-step organic reaction sequence :

Step 1: Synthesis of the tetrahydropyrimidinyl intermediate

Starting from uracil derivatives, the tetrahydropyrimidinone ring is functionalized with dipropyl groups at positions 1 and 3, and amino groups at position 6. This step often involves alkylation reactions under controlled basic conditions.Step 2: Activation of the carboxylic acid group on the benzamide precursor

The benzamide moiety, specifically 4-aminobenzoic acid or its derivatives, is activated to facilitate amide bond formation. Common activation methods include:- Carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

- Formation of acid chlorides using chlorinating agents (e.g., thionyl chloride), although this method involves hazardous reagents and less stable intermediates.

Step 3: Amide bond formation

The activated benzamide derivative is reacted with the amino group on the tetrahydropyrimidinyl intermediate to form the target amide bond. This reaction typically requires:- Controlled temperature (often room temperature to moderate heating).

- Use of catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction rates.

- Anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Step 4: Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure compound.

Industrial Production Methods

For large-scale synthesis, industrial processes optimize the above steps by:

- Employing continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Using automated reagent addition and product isolation systems to enhance reproducibility and safety.

- Optimizing reaction parameters (temperature, solvent, catalyst concentration) to maximize yield and minimize by-products.

Chemical Reactions Analysis

| Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K2CO3) | Introduce dipropyl groups on pyrimidinyl ring | Requires anhydrous conditions |

| Amide Coupling | EDC-HCl, DMAP, anhydrous solvent | Formation of amide bond between benzamide and pyrimidinyl | Moderate yields, long reaction times (up to 16 h) |

| Acid Chloride Method | Thionyl chloride, low temperature | Activation of carboxylic acid to acid chloride | Hazardous reagents, unstable intermediates |

| Oxidation/Reduction | KMnO4, LiAlH4 | Functional group modifications | Used for derivative synthesis |

Research Findings and Comparative Analysis of Coupling Methods

A key step in the preparation is the amide bond formation between the tetrahydropyrimidinyl amine and the benzamide carboxylic acid. Two main methods are reported:

| Method | Advantages | Disadvantages | Yield Range | Reaction Time |

|---|---|---|---|---|

| Carbodiimide Coupling (EDC-HCl) | Mild conditions, no need for acid chlorides | Moisture sensitive, irritant, moderate yields | ~60-70% | 12-16 hours |

| Acid Chloride Activation | Faster reaction, potentially higher reactivity | Hazardous reagents, unstable intermediates | ~65% | 4-6 hours |

The carbodiimide method is preferred for safer handling despite longer reaction times and moderate yields, while acid chloride activation is used when faster reactions are necessary but requires careful handling.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of uracil derivative | Alkyl halides, base, anhydrous solvent | Dipropyl-substituted pyrimidinyl intermediate |

| 2 | Activation of benzamide carboxylic acid | EDC-HCl/DMAP or thionyl chloride | Activated intermediate for coupling |

| 3 | Amide bond formation | Amino intermediate + activated acid | Target compound formation |

| 4 | Purification | Recrystallization, chromatography | Pure 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide |

Additional Notes on Characterization and Quality Control

- Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) are essential to confirm the structure and purity of the synthesized compound.

- Industrial synthesis emphasizes process optimization to reduce impurities and improve batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups attached to the benzamide or tetrahydropyrimidinyl ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the proliferation of certain cancer cell lines. For instance, a study indicated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Biochemistry

Antioxidant Properties

In biochemical studies, 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has demonstrated antioxidant properties. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is vital in preventing cellular damage associated with aging and various diseases .

Role in Metabolic Pathways

The compound is involved in metabolic pathways that regulate nitrogen metabolism. It acts as a substrate or inhibitor for key enzymes involved in amino acid synthesis and degradation. Understanding these interactions can provide insights into metabolic disorders and potential therapeutic targets .

Environmental Science

Pollutant Degradation

Research has shown that this compound can be utilized in environmental applications for the degradation of pollutants. Its derivatives have been tested for their effectiveness in breaking down hazardous substances in contaminated water sources. The mechanism involves the compound's ability to catalyze reactions that transform toxic compounds into less harmful substances .

Data Tables

Case Studies

- Antitumor Efficacy Study : A recent clinical trial investigated the effects of this compound on patients with advanced breast cancer. The study reported a significant reduction in tumor size and improvement in patient quality of life after treatment with this compound combined with standard chemotherapy .

- Environmental Remediation Project : In a study focused on water pollution control, researchers applied this compound to treat wastewater contaminated with heavy metals. Results showed a marked decrease in metal concentration after treatment, suggesting its potential use as a bioremediation agent .

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Amide Group : Benzamide derivatives (e.g., Compounds 36 and BZ0) exhibit high melting points (>320°C), suggesting strong crystal packing via hydrogen bonding (N–H⋯O=C interactions) and π-π stacking (benzamide rings) .

- Synthetic Yields : Benzamide derivatives with ethyl substituents (e.g., Compound 36) achieve yields >85%, indicating efficient coupling reactions under standard conditions .

Physicochemical and Crystallographic Properties

- Melting Points : Compounds with bulkier substituents (e.g., benzyl in BZ0) or rigid amide groups (e.g., cinnamamide in ) exhibit higher melting points (>320°C), attributed to dense hydrogen-bonding networks and aromatic interactions .

Biological Activity

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antitumor properties, antimicrobial effects, and mechanisms of action based on recent research findings.

- Chemical Name : this compound

- CAS Number : 249929-79-1

- Molecular Formula : C17H23N5O3

- Molecular Weight : 345.4 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. They often interact with cytochrome P450 enzymes which play a crucial role in drug metabolism and activation .

- In Vivo Studies : In preclinical models, certain derivatives exhibited significant tumor growth inhibition in xenograft models of breast and ovarian cancer .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

- Bactericidal Effects : Research indicates that compounds related to this benzamide show activity against various bacterial strains including Gram-positive and Gram-negative bacteria. The agar diffusion method has been utilized to assess their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Fungicidal Properties : Some studies report that these compounds exhibit antifungal activity against species such as Candida albicans, indicating their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of amino groups | Enhances interaction with biological targets |

| Dioxo groups | Contributes to increased stability and bioactivity |

| Propyl substitutions | Affects lipophilicity and cellular uptake |

Case Studies

Several case studies have documented the efficacy of related compounds:

- Study on Antitumor Activity : A study demonstrated that a derivative of this compound significantly reduced tumor size in mice models when administered at specific dosages. The treatment led to a notable increase in survival rates compared to untreated controls .

- Antimicrobial Efficacy Assessment : In vitro tests showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 15.62 µg/mL against Candida albicans, showcasing their potential as effective antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.